Chromium, pentahydroxy(tetradecanoato)di-

Description

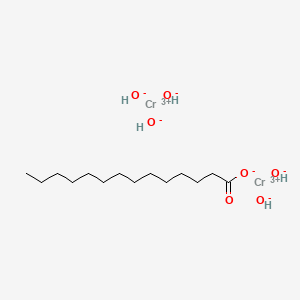

Structure

2D Structure

Properties

CAS No. |

65229-24-5 |

|---|---|

Molecular Formula |

C14H32Cr2O7 |

Molecular Weight |

416.39 g/mol |

IUPAC Name |

chromium(3+);tetradecanoate;pentahydroxide |

InChI |

InChI=1S/C14H28O2.2Cr.5H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);;;5*1H2/q;2*+3;;;;;/p-6 |

InChI Key |

ILAUTXSTNQQRMJ-UHFFFAOYSA-H |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Cr+3] |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Techniques

Methodologies for Chromium(III)-Fatty Acid Complex Synthesis

The formation of chromium(III)-fatty acid complexes, including the target compound, can be achieved through several strategic approaches that manipulate the coordination sphere of the chromium(III) ion. These methods range from the direct assembly of reactants to more nuanced ligand substitution pathways.

Direct coordination represents a fundamental strategy for the synthesis of chromium(III) carboxylates. This approach typically involves the reaction of a chromium(III) salt with the corresponding fatty acid or its salt under conditions that promote the formation of the desired complex. For the synthesis of Chromium, pentahydroxy(tetradecanoato)di-, this would entail the reaction of a chromium(III) precursor with tetradecanoic acid (myristic acid) or a tetradecanoate (B1227901) salt.

A common method involves reacting chromium(III) chloride with sodium tetradecanoate in a suitable solvent system. The reaction stoichiometry and conditions, particularly pH, are critical for incorporating the hydroxide (B78521) ligands. The formation of the pentahydroxy-bridged structure often occurs through controlled hydrolysis of the chromium aqua ion, [Cr(H₂O)₆]³⁺, which is facilitated by the presence of a base. libretexts.org The reaction can be generalized as follows:

2 Cr³⁺ + C₁₄H₂₇O₂⁻ + 5 OH⁻ → Cr₂(OH)₅(C₁₄H₂₇O₂)

The choice of chromium salt and the reaction medium plays a significant role in the outcome. For instance, using anhydrous chromium(III) chloride (CrCl₃) in a non-aqueous solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of monomeric chromium carboxylates if water is rigorously excluded. shepchem.comchemistryviews.org However, for the synthesis of the target hydroxo-bridged dimer, aqueous or mixed aqueous-organic solvent systems are generally preferred to facilitate controlled hydrolysis.

| Reactant | Role in Synthesis | Common Examples |

| Chromium(III) Source | Provides the central metal ion | CrCl₃·6H₂O, Cr(NO₃)₃·9H₂O |

| Fatty Acid Source | Provides the carboxylate ligand | Tetradecanoic acid, Sodium tetradecanoate |

| Base/Hydrolysis Agent | Promotes formation of hydroxide bridges | NaOH, NH₄OH, Urea (via in situ ammonia (B1221849) generation) researchgate.net |

| Solvent | Medium for reaction and influences solubility | Water, Ethanol, Dimethylformamide (DMF) nih.gov |

Ligand exchange provides a more controlled, stepwise route to complex formation. In this methodology, a pre-formed chromium(III) complex with labile ligands is treated with the desired fatty acid or its salt. The incoming tetradecanoate ligand displaces the existing ligands to form the final product. The kinetic inertness of the chromium(III) center (a d³ ion) means that ligand exchange reactions can be slow, often requiring elevated temperatures to proceed at a reasonable rate. onepetro.org

A common precursor for such reactions is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The coordinated water molecules can be substituted by tetradecanoate ions. libretexts.org The rate and extent of this substitution can be influenced by factors such as pH and the concentration of the incoming ligand. The reaction proceeds in a stepwise manner, and controlling the stoichiometry is key to achieving the desired degree of substitution.

[Cr(H₂O)₆]³⁺ + n C₁₃H₂₇COO⁻ ⇌ [Cr(H₂O)₆₋ₙ(C₁₃H₂₇COO)ₙ]⁽³⁻ⁿ⁾⁺ + n H₂O

Furthermore, other chromium complexes, such as chromium acetate (B1210297), can be used as starting materials. onepetro.org In these cases, the tetradecanoate ligand would exchange with the acetate ligands. This approach is particularly useful for controlling the reaction kinetics, as the stability of the initial complex can dictate the rate of ligand substitution. onepetro.org

Control of Polymerization and Oligomerization in Synthesis

A significant challenge in the synthesis of chromium(III) carboxylates is the tendency of the metal centers to form polynuclear or polymeric structures through oxo or hydroxo bridges. shepchem.com The formation of the desired dinuclear "Chromium, pentahydroxy(tetradecanoato)di-" requires precise control to prevent further aggregation into larger oligomers or insoluble polymers.

Key factors influencing the nuclearity of the final product include:

pH Control: The pH of the reaction medium is paramount. Higher pH values promote extensive hydrolysis, leading to the formation of chromium hydroxide precipitates or highly bridged polymeric structures. libretexts.org Maintaining the pH within a specific range is crucial for isolating the pentahydroxy-bridged dimer.

Stoichiometry: The molar ratio of the chromium precursor to the tetradecanoate ligand can influence the structure. A sufficient concentration of the bulky tetradecanoate ligand can sterically hinder the formation of extended polymeric networks.

Solvent System: The choice of solvent affects the solubility of intermediates and the final product. In some cases, the use of coordinating solvents can temporarily block coordination sites on the chromium ion, preventing uncontrolled polymerization.

Temperature and Reaction Time: These parameters influence the kinetics of both the desired coordination reaction and the competing hydrolysis and polymerization reactions. Optimization is often required to favor the formation of the dinuclear species.

Anhydrous synthesis routes, such as salt metathesis reactions between a chromium(III) halide and a sodium carboxylate in a non-aqueous solvent, are effective for preventing the formation of hydroxo or oxo bridges, leading to monomeric species. shepchem.comosti.gov While this approach is not directly applicable for synthesizing the target pentahydroxy species, it highlights the critical role of water in forming bridged structures.

Green Chemistry Principles in Synthesis of Chromium(III) Carboxylates

The application of green chemistry principles to the synthesis of metal carboxylates is an area of growing interest. The goal is to develop more environmentally benign and sustainable synthetic routes. For chromium(III) carboxylates, this involves considering alternative solvents, reagents, and energy inputs.

Benign Solvents: Traditional syntheses may use organic solvents such as dimethylformamide. nih.gov Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. Water is a particularly relevant solvent for the synthesis of hydroxo-bridged complexes, though its reactivity (hydrolysis) must be carefully controlled.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct coordination reactions, when optimized, can exhibit good atom economy.

Energy Efficiency: Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully applied to the synthesis of other chromium(III) complexes and can be a highly efficient, solvent-free method. nih.gov This approach could potentially be adapted for chromium(III)-fatty acid complexes. Additionally, microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: The tetradecanoato ligand is derived from myristic acid, a fatty acid that can be sourced from renewable plant oils like coconut oil and palm kernel oil. acs.org The use of such bio-based ligands is consistent with the principles of green chemistry. advancedbiofuelsusa.info

Recent research into the synthesis of chromium-based metal-organic frameworks (MOFs) has highlighted hydrothermal and solvothermal methods that can be conducted under relatively mild conditions, sometimes using water as a solvent, which aligns with green chemistry goals. nih.govacs.org

Derivatization Strategies for Functional Modification

Derivatization of "Chromium, pentahydroxy(tetradecanoato)di-" can be approached by modifying either the tetradecanoate ligand or by altering the coordination sphere of the chromium centers. Such modifications can be used to tune the solubility, reactivity, and material properties of the complex.

Modification of the Carboxylate Ligand: The long alkyl chain of the tetradecanoate ligand offers a site for functionalization prior to complexation. For example, introducing functional groups (e.g., hydroxyl, amino, or additional carboxyl groups) onto the alkyl chain of tetradecanoic acid would yield a modified complex with different properties. The derivatization of carboxylic acids is a well-established field in organic chemistry, often involving reactions at the carboxyl group itself, such as amidation or esterification. nih.gov

Ligand Substitution on the Chromium Core: While the pentahydroxy-bridged core is relatively stable, the remaining coordination sites on the chromium(III) centers may be susceptible to further ligand exchange reactions. For instance, treatment with other coordinating ligands could potentially displace the tetradecanoate ligand or interact with the chromium centers if vacant coordination sites are available. The success of such reactions would depend on the relative stability of the bonds involved and the kinetic inertness of the Cr-O linkages.

The table below summarizes potential derivatization strategies and their expected outcomes.

| Strategy | Reagents/Methods | Potential Outcome | Example Application |

| Pre-synthesis ligand modification | Functionalized tetradecanoic acids | Introduction of new functional groups, altered solubility and polarity | Creating amphiphilic chromium complexes |

| Post-synthesis ligand exchange | Reaction with other chelating or monodentate ligands | Replacement of the tetradecanoate ligand, formation of mixed-ligand complexes | Tuning the catalytic or magnetic properties |

| Modification of bridging ligands | Controlled pH adjustment or reaction with specific reagents | Alteration of the hydroxo bridges to oxo bridges | Modifying the magnetic coupling between chromium centers |

These strategies provide pathways to a wider range of functional materials based on the core structure of Chromium, pentahydroxy(tetradecanoato)di-.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Crystallographic Analysis

Crystallographic analysis is fundamental to determining the precise three-dimensional arrangement of atoms within a chemical compound.

Powder X-ray Diffraction (PXRD)

In the absence of a single crystal, PXRD could provide information about the bulk crystalline phase of the material. The resulting diffraction pattern would serve as a fingerprint for the compound, with peak positions and intensities being characteristic of its crystal lattice. This data is useful for phase identification and for assessing sample purity. No PXRD patterns for Chromium, pentahydroxy(tetradecanoato)di- have been reported in the literature.

Vibrational and Electronic Spectroscopy

Spectroscopic methods are employed to probe the vibrational and electronic energy levels of a molecule, providing insights into its bonding and electronic structure.

Infrared (IR) Spectroscopy

IR spectroscopy of a chromium carboxylate complex would be expected to show characteristic absorption bands. For the tetradecanoate (B1227901) ligand, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would be anticipated, typically in the regions of 1550-1620 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The positions of these bands can indicate the coordination mode of the carboxylate (e.g., monodentate, bidentate chelating, or bridging). Additionally, bands corresponding to C-H stretching and bending from the long alkyl chain would be present, and vibrations associated with Cr-O bonds would appear at lower frequencies. Without experimental data, a specific analysis is impossible.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy could help confirm the nature of the Cr-O bonds and the carboxylate coordination. However, no Raman spectra for this compound are available.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of a dinuclear chromium(III) complex is governed by electronic transitions. Typically, chromium(III) complexes in a pseudo-octahedral environment exhibit two spin-allowed d-d transitions (from the ⁴A₂ ground state to ⁴T₂ and ⁴T₁ excited states), which would likely appear as broad, relatively weak absorption bands in the visible region. The exact position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry around the chromium ions. More intense charge-transfer bands may also be observed in the ultraviolet region. Specific spectral data for Chromium, pentahydroxy(tetradecanoato)di- has not been published.

Magnetic Resonance Techniques

Magnetic resonance spectroscopy provides unparalleled insight into the local chemical environment of atoms within a molecule. For paramagnetic complexes like those of chromium(III), both Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a cornerstone of characterization for diamagnetic organic molecules, its application to paramagnetic compounds like chromium(III) complexes presents unique challenges and opportunities. The presence of unpaired electrons in the d-orbitals of Cr(III) significantly influences the NMR spectra of surrounding nuclei. rasayanjournal.co.in This interaction leads to large chemical shifts (paramagnetic shifts) and substantial line broadening of the NMR signals. acs.org

For a compound like Chromium, pentahydroxy(tetradecanoato)di-, ¹H and ¹³C NMR spectroscopy would be employed to probe the tetradecanoate ligand. The signals of the protons and carbons on the alkyl chain would be expected to be shifted and broadened depending on their proximity to the paramagnetic chromium centers. The magnitude of the paramagnetic shift provides information about the distribution of the unpaired electron density through the molecular framework. acs.org For instance, protons closer to the carboxylate coordinating groups would experience more significant effects.

Due to the challenges of studying paramagnetic centers directly, sometimes analogous diamagnetic complexes are synthesized (e.g., with Co(III) replacing Cr(III)) to aid in the assignment of ligand signals. Deuterium (²H) NMR has also been successfully used to characterize chromium(III) complexes, offering an alternative nucleus with different relaxation properties that can sometimes provide clearer spectra. acs.org

Table 1: Representative ¹H NMR Data for a Paramagnetic Chromium(III) Complex with an Organic Ligand (Note: This is hypothetical data for illustrative purposes)

| Proton Assignment | Chemical Shift (ppm) | Linewidth (Hz) |

|---|---|---|

| α-CH₂ (of carboxylate) | 55.2 | 850 |

| β-CH₂ | 20.8 | 420 |

| γ-CH₂ | 10.1 | 210 |

| ... | ... | ... |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that directly probes the unpaired electrons in a system, making it exceptionally well-suited for studying chromium(III) complexes. cardiff.ac.ukacs.org A typical X-band EPR spectrum of a mononuclear, octahedrally coordinated Cr(III) complex in a frozen solution or powder often shows a broad signal due to the interactions between the electron spins and the surrounding environment. cardiff.ac.ukacs.org

For a dinuclear complex like Chromium, pentahydroxy(tetradecanoato)di-, the EPR spectrum can provide evidence of magnetic exchange interactions between the two chromium centers. acs.orguni-konstanz.de If the two Cr(III) ions are magnetically coupled, the spectrum will be characteristic of the total spin state of the dimer. The shape and g-value of the EPR signal can offer insights into the geometry of the chromium centers and the nature of the bridging ligands (the pentahydroxy groups in this case). In some cases, fine structure and hyperfine coupling to the ⁵³Cr isotope (I = 3/2, natural abundance ~9.5%) can be resolved, providing further details about the electronic structure. nih.gov However, for many Cr(III) complexes, especially in the solid state, the spectra can be broad and featureless, which can limit the information that can be extracted. cardiff.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For coordination complexes, which are often non-volatile and thermally labile, soft ionization techniques are required.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). creative-proteomics.com This process desorbs and ionizes the analyte molecules, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), with minimal fragmentation. creative-proteomics.comnih.gov

For Chromium, pentahydroxy(tetradecanoato)di-, FAB-MS would be expected to show a prominent ion corresponding to the intact molecular species, allowing for the confirmation of its molecular weight. The isotopic pattern of this molecular ion peak would be characteristic of a compound containing two chromium atoms. Fragmentation, if it occurs, would likely involve the loss of water molecules from the hydroxy groups or cleavage of the tetradecanoate ligand. osti.gov This technique has been successfully applied to various chromium complexes, demonstrating its utility in confirming the identity of these compounds. nih.gov

Field Desorption (FD) Mass Spectrometry

Field Desorption (FD) is another soft ionization method particularly useful for non-polar and thermally unstable compounds, including organometallic and coordination complexes. wikipedia.org In FD, the sample is coated onto an emitter which is then subjected to a very high electric field. This strong field is sufficient to ionize the analyte molecules, typically forming molecular ions (M⁺•) with very little fragmentation. slideshare.net

The primary advantage of FD-MS for a compound like Chromium, pentahydroxy(tetradecanoato)di- would be the high probability of observing the intact molecular ion, providing a clear determination of its molecular weight. This is especially valuable for confirming the dinuclear nature of the complex. The technique is well-suited for a range of inorganic and organometallic compounds and serves as a powerful tool for molecular mass determination. acs.org

Other Advanced Characterization Methods

In addition to spectroscopic techniques, a range of other analytical methods are essential for the complete characterization of a new compound.

Elemental Analysis: This fundamental technique determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared against the calculated theoretical values for the proposed formula (C₁₄H₃₃Cr₂O₇ for the core of the title compound) to confirm its elemental composition. chemmethod.com

Molar Conductance: Molar conductance measurements are performed on a solution of the complex to determine whether it behaves as an electrolyte. researchgate.netresearchgate.net By dissolving the compound in a suitable solvent (like DMF or DMSO) and measuring the conductivity, one can infer the number of ions present in the solution. For a neutral complex like Chromium, pentahydroxy(tetradecanoato)di-, a low molar conductance value would be expected, indicating a non-electrolytic nature. researchgate.netijera.com

Magnetic Susceptibility: This measurement provides information about the magnetic properties of the compound, which arise from the unpaired electrons on the chromium(III) centers. researchgate.net For a dinuclear Cr(III) complex, the magnetic moment, determined from susceptibility measurements at various temperatures, can reveal the nature of the magnetic coupling between the two metal ions. uni-konstanz.deosti.gov An antiferromagnetic interaction (pairing of spins) would result in a magnetic moment lower than that expected for two independent Cr(III) ions, and this moment would decrease as the temperature is lowered. Conversely, a ferromagnetic interaction (alignment of spins) would lead to a higher magnetic moment. uni-konstanz.denih.gov These data are crucial for understanding the electronic communication between the metal centers through the bridging ligands. acs.org

Table 2: Representative Data from Other Characterization Methods for a Dinuclear Chromium(III) Complex (Note: This is hypothetical data for illustrative purposes)

| Analysis/Measurement | Result | Interpretation |

|---|---|---|

| Elemental Analysis (% C, H) | Found: C, 40.25; H, 7.91 | Agrees with the calculated values for the proposed formula (e.g., C, 40.10; H, 7.94) |

| Molar Conductance (in DMF) | 12 Ω⁻¹ cm² mol⁻¹ | Non-electrolyte in solution. |

Coordination Chemistry and Ligand Interaction Mechanisms

Nature of Chromium-Oxygen and Chromium-Ligand Bonding

The bonding in Chromium, pentahydroxy(tetradecanoato)di- is dominated by interactions between the chromium(III) center and oxygen donor atoms from the hydroxide (B78521) (OH⁻) and tetradecanoate (B1227901) (C₁₄H₂₇O₂⁻) ligands.

Chromium-Oxygen Bonding: The Cr-O bond is a strong, primarily covalent interaction. In chromium(III) complexes, the metal ion acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the ligands, which act as Lewis bases. The tetradecanoate ligand coordinates through the oxygen atoms of its carboxylate group. This can occur in several modes, most commonly as a bidentate ligand that bridges two different chromium centers (μ₂-κ²-O,O'). This bridging mode is a key factor in the formation of polynuclear structures. The hydroxide ligands also typically act as bridging ligands, often connecting three chromium atoms in a triangular arrangement (μ₃-O), analogous to the structure of oxo-centered trinuclear complexes.

Infrared (FTIR) spectroscopy is a key technique for characterizing these bonds. The coordination of the tetradecanoate ligand to chromium is confirmed by shifts in the characteristic vibrational bands of the carboxylate group (asymmetric stretches around 1540–1610 cm⁻¹) and the appearance of Cr-O bending bands at lower frequencies (500–700 cm⁻¹).

General Chromium-Ligand Bonding: The d³ electronic configuration of Cr(III) leads to a preference for octahedral coordination geometry, which maximizes the crystal field stabilization energy. fiveable.me The bonds are kinetically inert, meaning that ligand substitution reactions are generally slow. nih.gov This stability is a hallmark of Cr(III) chemistry. The nature of the ligand plays a crucial role in the properties of the complex; different ligands can influence the crystal field splitting energy, which in turn affects the complex's color and electronic properties. fiveable.me

Factors Influencing Coordination Number and Geometry

The coordination number and geometry of chromium complexes are influenced by a combination of factors related to both the metal ion and the ligands.

Metal Ion Size and Charge: The relatively small ionic radius and high charge (+3) of the chromium(III) ion favor a higher coordination number, typically six. researchgate.netresearchgate.net This allows for the effective neutralization of the positive charge and stabilization of the metal center.

Ligand Size and Steric Hindrance: The size and bulkiness of the ligands are critical. researchgate.netlibretexts.org While Cr(III) overwhelmingly prefers a coordination number of 6, which results in an octahedral geometry, very bulky ligands can force lower coordination numbers. docbrown.inforesearchgate.net In the case of Chromium, pentahydroxy(tetradecanoato)di-, the tetradecanoate ligand, with its long hydrocarbon tail, introduces significant steric bulk. However, its coordinating carboxylate group is small enough to allow for the typical octahedral arrangement around the chromium center. The long alkyl chains primarily influence the packing of the complexes in the solid state through van der Waals interactions.

Jahn-Teller Effect: For some electron configurations, the Jahn-Teller effect can cause distortions from ideal geometries. However, with its d³ configuration, the Cr(III) ion does not exhibit a Jahn-Teller effect, further contributing to its preference for a regular octahedral geometry. fiveable.me

| Factor | Influence on Chromium(III) Complexes | Relevance to Chromium, pentahydroxy(tetradecanoato)di- |

|---|---|---|

| Metal Ion (Cr³⁺) Size/Charge | Small radius and +3 charge favor a coordination number of 6. researchgate.netresearchgate.net | Promotes the formation of stable, six-coordinate octahedral centers. |

| Ligand Steric Bulk | Bulky ligands can lead to lower coordination numbers. libretexts.org | The tetradecanoate's long chain influences solid-state packing but does not prevent octahedral coordination. |

| Ligand Charge/Donating Ability | Strong electron donors like OH⁻ and RCOO⁻ form stable bonds. researchgate.net | Ensures strong Cr-O bonding and a stable complex. |

| Electronic Configuration (d³) | Strongly favors octahedral geometry; no Jahn-Teller distortion. fiveable.me | Results in a predictable and stable octahedral coordination environment. |

Oligomeric and Polymeric Architectures of Chromium(III) Carboxylates

Chromium(III) carboxylates are renowned for their ability to form complex multinuclear structures. chemistryviews.org These range from simple dimers to large, ring-like, or chain-like polymers. nih.govosti.gov

Werner-type Complexes: This classic type of coordination complex involves a central metal ion (Cr³⁺) coordinated to a fixed number of ligands. google.com In the context of this compound, a discrete molecular unit could be considered a Werner complex. These complexes are characterized by a trivalent chromium atom coordinated with the carboxylate group of the aliphatic monocarboxylic acid. google.comgoogle.com

Oxo-Bridged Trinuclear Structures: A very common and stable motif for chromium(III) carboxylates is the oxo-centered trinuclear complex, often denoted as [Cr₃O(O₂CR)₆L₃]⁺. nih.govdaneshyari.com In these structures, three chromium atoms form a triangle around a central oxygen atom (μ₃-oxo). The edges of the chromium triangle are bridged by six carboxylate ligands. researchgate.net The coordination sphere of each chromium atom is completed by a terminal ligand (L), which is often a water molecule. nih.gov Paramagnetic NMR studies have been instrumental in understanding the formation and stability of these assemblies. nih.govdaneshyari.com Analogous structures can be formed with hydroxide bridges (μ₃-OH) instead of an oxo bridge. acs.org

Polymeric Architectures: The bridging nature of both the carboxylate and hydroxide ligands facilitates the formation of extended polymeric chains. For instance, structural studies of related compounds reveal infinite chains of [Cr₂(μ₃-OH)(μ₂-RCOO)Cl₄] units linked via the carboxylate bridges. The long alkyl chains of the tetradecanoate ligands can interdigitate between these chains, influencing the material's properties. More complex structures, such as cyclic octanuclear chromium(III) complexes with both hydroxo and carboxylato bridges, have also been synthesized and characterized, demonstrating the rich structural chemistry of these systems. nih.govosti.gov

| Structural Type | Description | Key Bridging Ligands |

|---|---|---|

| Werner-type | Discrete coordination complex with a central Cr³⁺ atom. google.com | (Varies) |

| Oxo-Bridged Trinuclear | Three Cr³⁺ ions in a triangle around a central O²⁻ ion. nih.govresearchgate.net | μ₃-Oxo, μ₂-Carboxylate |

| Hydroxo-Bridged Trinuclear | Three Cr³⁺ ions bridged by hydroxide groups. acs.org | μ₃-Hydroxo, μ₂-Carboxylate |

| Polymeric Chains/Rings | Extended 1D, 2D, or 3D structures, including cyclic arrangements. nih.gov | μ₂-Carboxylate, μ-Hydroxo |

Ligand Design Principles for Targeted Complex Formation

The rational design of ligands is a powerful strategy for controlling the structure and properties of the resulting metal complexes. For chromium(III), ligand design focuses on creating specific coordination environments to achieve desired outcomes.

Chelation and Macrocyclic Effect: Using polydentate ligands (ligands that can bind to the metal through multiple donor atoms) leads to the formation of more stable complexes due to the chelate effect. Macrocyclic ligands, which are large ring-like molecules that can encapsulate the metal ion, provide even greater stability. nih.gov

Hard and Soft Acid-Base (HSAB) Theory: Cr(III) is a hard Lewis acid and therefore prefers to coordinate with hard Lewis bases. Oxygen- and nitrogen-donating ligands are particularly suitable. acs.org The hydroxide and carboxylate groups in Chromium, pentahydroxy(tetradecanoato)di- are both hard bases, leading to a very stable complex.

Steric Control: As discussed, the steric bulk of a ligand can be tuned to control the coordination number and geometry. Introducing bulky groups on the ligand can prevent polymerization and favor the formation of discrete, monomeric, or dimeric species.

Functionalization: Ligands can be functionalized with specific groups to impart desired properties. For example, attaching chiral moieties to the ligand can be used to synthesize enantioselective catalysts. nih.gov Similarly, incorporating long alkyl chains, such as in tetradecanoate, can enhance solubility in nonpolar solvents or be used to create hydrophobic materials.

By carefully selecting the denticity, donor atoms, steric profile, and functional groups of the ligands, it is possible to synthesize chromium(III) complexes with tailored architectures and functionalities.

Reaction Kinetics and Mechanistic Studies

Ligand Substitution Kinetics in Chromium(III) Complexes

Chromium(III) complexes are characteristically substitution-inert. nih.gov This kinetic stability arises from the d³ electronic configuration of the Cr³⁺ ion in an octahedral coordination environment, which results in a high crystal field stabilization energy (CFSE). libretexts.org The half-filled t₂g orbitals provide significant electronic stability, making the exchange of ligands a slow process with high activation energy. nih.govlibretexts.org For water exchange in the hexaaquachromium(III) ion, the rate constant is exceptionally low, on the order of 10⁻⁶ s⁻¹. nih.gov

Consequently, ligand substitution reactions for Chromium, pentahydroxy(tetradecanoato)di-, where tetradecanoate (B1227901) and hydroxide (B78521) ions would replace water or other ligands, are expected to be slow. The rate of these reactions is influenced by factors such as pH and the concentration of the incoming ligand. For instance, in the formation of other Cr(III) complexes, the reaction can proceed through both ligand-dependent and ligand-independent pathways. The hydroxide ligands in the complex are known to have a labilizing effect on the trans-coordinated water molecules, which can influence the substitution rate. nih.gov

Comparative Lability of Octahedral Metal Ions

| Metal Ion | d-Electron Configuration | CFSE | Lability |

|---|---|---|---|

| Cr³⁺ | d³ | High | Inert |

| Co³⁺ (low spin) | d⁶ | High | Inert |

| Cr²⁺ | d⁴ | Low | Labile |

| Cu²⁺ | d⁹ | Low | Labile |

Chelation and Complex Formation Mechanisms

The formation of Chromium, pentahydroxy(tetradecanoato)di- involves the coordination of both hydroxide and tetradecanoate ligands to the chromium(III) center. The tetradecanoate ion, a carboxylate, can act as a chelating or bridging ligand. The formation mechanism of such a mixed-ligand complex is generally a stepwise process.

Initially, the aqua ligands of a precursor like hexaaquachromium(III) are substituted. The reaction with hydroxide ions leads to the formation of various hydroxo species, such as [Cr(H₂O)₅(OH)]²⁺. nih.govdocbrown.info This initial deprotonation of coordinated water is a rapid process. nih.gov Subsequent substitution of water molecules by the tetradecanoate ligand likely proceeds through an interchange mechanism (I), which can have either associative (Iₐ) or dissociative (Iₔ) character. Given the inert nature of Cr(III), a dissociative interchange (Iₔ) mechanism is often proposed, where the dissociation of a coordinated water molecule is the rate-determining step. nih.gov

Reaction Pathways in Synthesis and Transformation Processes

The synthesis of Chromium, pentahydroxy(tetradecanoato)di- would likely involve the reaction of a chromium(III) salt, such as chromium(III) chloride or chromium(III) nitrate, with a source of tetradecanoate, like sodium tetradecanoate, in an aqueous solution. The pentahydroxy component would be introduced by adjusting the pH to the alkaline range through the addition of a base, such as sodium hydroxide.

A plausible reaction pathway can be outlined as follows:

Formation of Aquated Hydroxo Species: In solution, the [Cr(H₂O)₆]³⁺ ion reacts with added hydroxide ions to form a series of hydroxo-aqua complexes, culminating in the precipitation of chromium(III) hydroxide, Cr(OH)₃(H₂O)₃. docbrown.info

Ligand Coordination: The tetradecanoate anions then coordinate to the chromium center, displacing water molecules. This process is expected to be slow.

Formation of the Final Complex: With controlled stoichiometry and pH, the mixed-ligand complex, Chromium, pentahydroxy(tetradecanoato)di-, is formed. The structure may involve bridging hydroxide and tetradecanoate ligands, leading to a polynuclear complex.

Transformations of the complex could involve reactions with strong acids, which would protonate the hydroxide ligands and lead to their replacement by water molecules, or reactions with stronger chelating agents that could displace the tetradecanoate and hydroxide ligands.

Redox Chemistry of Chromium(III) within the Complex

The +3 oxidation state of chromium is the most stable in aqueous solution under typical pH and potential conditions. nih.gov The chromium(III) center in Chromium, pentahydroxy(tetradecanoato)di- is, therefore, generally resistant to both oxidation and reduction.

Oxidation to chromium(VI) requires a strong oxidizing agent and typically occurs in alkaline conditions. For example, warming a solution of a hexahydroxochromate(III) complex with hydrogen peroxide leads to the formation of the yellow chromate(VI) ion. libretexts.orgchemguide.co.uk The presence of the organic tetradecanoate ligand might be susceptible to oxidation under these harsh conditions.

Standard Electrode Potentials for Chromium Species

| Redox Couple | Standard Electrode Potential (E°) / V |

|---|---|

| Cr²⁺ + 2e⁻ → Cr | -0.91 |

| Cr³⁺ + e⁻ → Cr²⁺ | -0.41 |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

There are no published DFT studies specifically detailing the structural prediction or electronic properties of Chromium, pentahydroxy(tetradecanoato)di-. While DFT has been used to study the structure of other chromium(III) carboxylate complexes, chemistryviews.org including trinuclear oxo-chromium(III) compounds, mdpi.com the unique structure of a dinuclear pentahydroxy species with a tetradecanoato ligand has not been modeled. As a result, data on bond lengths, bond angles, frontier molecular orbital energies (HOMO/LUMO), and electron density distribution for this specific compound are not available.

Molecular Dynamics Simulations for Solution Behavior

No molecular dynamics simulation studies have been reported for Chromium, pentahydroxy(tetradecanoato)di-. Research in this area has focused on simpler systems, such as the behavior of aqueous chromium ions and their interaction with sulfates or clay minerals, researchgate.net or the complexation of chromium(III) with natural organic matter. nih.gov Without specific simulations, it is not possible to provide information on the solvation, conformational dynamics, or interaction of this complex with solvent molecules.

Quantum Chemical Analysis of Bonding and Reactivity

Specific quantum chemical analyses focused on the bonding and reactivity of Chromium, pentahydroxy(tetradecanoato)di- are absent from the scientific literature. While quantum methods have been applied to understand pressure-dependent properties and excited states in other chromium complexes, uni-mainz.de these analyses have not been extended to the target molecule. Therefore, detailed information regarding the nature of the chromium-ligand bonds, charge distribution, and predicted reaction pathways is unavailable.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., Ion Chromatography)

Chromatography is a fundamental technique for the separation of components within a mixture, making it indispensable for the speciation of chromium. libretexts.orgnih.gov The principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase. youtube.com For chromium analysis, ion chromatography (IC) is a widely employed technique, especially for the separation of its inorganic forms, Cr(III) and Cr(VI). thermofisher.com

In a typical IC setup for chromium speciation, an anion-exchange column is used. thermofisher.com Since Cr(VI) predominantly exists as an anion (e.g., CrO₄²⁻), it is retained by the positively charged stationary phase. In contrast, Cr(III) exists as a cation and would normally not be retained. To enable the simultaneous separation of both species, a complexing agent, such as ethylenediaminetetraacetic acid (EDTA), is often added to the sample. metrohm.comlcms.cz EDTA forms a stable anionic complex with Cr(III), allowing it to be retained and separated on the same anion-exchange column as Cr(VI). metrohm.comlcms.cz

For a complex like Chromium, pentahydroxy(tetradecanoato)di-, the chromatographic approach would need to be adapted. The charge and polarity of the entire molecule would dictate the choice of stationary and mobile phases. Given the presence of the long-chain tetradecanoato (a fatty acid) ligand, reversed-phase high-performance liquid chromatography (HPLC) could be a more suitable technique. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation would be based on the hydrophobicity of the chromium complex.

Capillary electrophoresis (CE) is another powerful technique for the separation of charged species and has been successfully applied to the speciation of Cr(III) and Co(III) (amino)carboxylate complexes. acs.orgresearchgate.net This technique separates ions based on their electrophoretic mobility in an electric field, offering high-resolution separation for complex mixtures. acs.orgresearchgate.net

| Parameter | Ion Chromatography (for Cr(III)/Cr(VI)) | Reversed-Phase HPLC (Hypothetical for Organic Cr Complex) |

| Stationary Phase | Anion-exchange resin | C18 or other nonpolar bonded silica |

| Mobile Phase | Aqueous buffer (e.g., ammonium (B1175870) nitrate) | Polar solvent mixture (e.g., methanol/water, acetonitrile/water) |

| Separation Principle | Ion exchange | Hydrophobic interactions |

| Typical Analytes | [Cr(III)-EDTA]⁻, CrO₄²⁻ | Organochromium complexes |

This table provides a comparison of chromatographic techniques for chromium speciation.

Atomic Spectrometry for Chromium Quantification (e.g., ICP-OES, ICP-MS, ETA-AAS, GF-AAS)

Atomic spectrometry techniques are the cornerstone for the quantification of chromium at trace and ultra-trace levels. These methods measure the absorption or emission of electromagnetic radiation by free atoms in the gaseous state.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are two of the most powerful techniques for elemental analysis. nih.gov In both methods, the sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the chromium atoms. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of chromium. acs.org In ICP-MS, the ions generated in the plasma are introduced into a mass spectrometer, where they are separated based on their mass-to-charge ratio, providing exceptional sensitivity and the ability to perform isotopic analysis. acs.org

Electrothermal Atomic Absorption Spectrometry (ETA-AAS) , also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) , offers very low detection limits for chromium. nih.gov In this technique, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed series of steps to dry, ash, and finally atomize the sample. researchgate.net The absorbance of light from a chromium-specific lamp by the atomized sample is measured, which is directly proportional to the chromium concentration. researchgate.net

These atomic spectrometry techniques are typically used to determine the total chromium concentration. When coupled with a separation technique like chromatography, they can provide quantitative information about specific chromium species.

| Technique | Typical Detection Limit | Matrix Tolerance | Throughput |

| ICP-OES | 1-10 µg/L | High | High |

| ICP-MS | 0.01-0.1 µg/L | Moderate | High |

| ETA-AAS/GF-AAS | 0.05-0.5 µg/L | Low | Low |

This interactive data table summarizes the performance characteristics of various atomic spectrometry techniques for chromium analysis.

Speciation Analysis of Chromium Oxidation States in Complex Matrices

The speciation analysis of chromium in complex matrices, especially those containing organic matter, is a significant challenge due to the potential for interconversion between Cr(III) and Cr(VI) during sample preparation and analysis. Organic components in the matrix can act as reducing agents, converting Cr(VI) to Cr(III), or as complexing agents, altering the chemical form of chromium. The pH of the sample is also a critical factor, as it influences the stability and form of chromium species. nih.gov

For a compound like Chromium, pentahydroxy(tetradecanoato)di-, the analytical procedure must be carefully designed to preserve the integrity of the molecule. This would likely involve gentle extraction procedures and the use of analytical techniques that minimize the risk of altering the chromium's oxidation state or its coordination sphere. The analysis of the tetradecanoato ligand itself might be accomplished using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after appropriate sample preparation to cleave the ligand from the chromium center.

The presence of organic matter can also introduce interferences in the analytical measurements. For instance, in ICP-MS analysis, carbon from the organic matrix can combine with argon from the plasma to form polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺) that have the same mass-to-charge ratio as the major chromium isotope (⁵²Cr⁺). thermofisher.com Modern ICP-MS instruments are equipped with collision/reaction cells to mitigate these interferences. metrohm.com

Coupled Techniques for Comprehensive Analysis (e.g., IC-ICP-MS)

To achieve comprehensive analysis of chromium species, a separation technique is often coupled with a sensitive detection method. The combination of Ion Chromatography with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS) is a powerful and widely used hyphenated technique for chromium speciation. metrohm.comlcms.cz

In an IC-ICP-MS system, the IC separates the different chromium species in the sample, which are then directly introduced into the ICP-MS for highly sensitive and selective detection. thermofisher.comlcms.cz This approach provides both qualitative (retention time) and quantitative (mass spectrometric signal) information about each chromium species. The high sensitivity of ICP-MS allows for the determination of chromium species at very low concentrations. lcms.cz

For the analysis of Chromium, pentahydroxy(tetradecanoato)di-, a similar hyphenated approach, such as HPLC-ICP-MS, would be highly effective. The HPLC would separate the intact organochromium complex from other components in the sample matrix, and the ICP-MS would provide sensitive detection and quantification of the chromium in the complex. Furthermore, coupling HPLC with a technique like electrospray ionization-mass spectrometry (ESI-MS) could provide information about the molecular weight and structure of the intact complex.

The use of such coupled techniques is essential for obtaining a complete picture of chromium speciation in complex samples, enabling a more accurate assessment of its environmental fate and toxicological implications.

Interactions with Biological Macromolecules and Non Clinical Biological Systems

Mechanistic Studies of Binding to Biopolymers (e.g., DNA, proteins, polysaccharides)

The trivalent state of chromium is the ultimate form that interacts with and binds to biological macromolecules within cells. While hexavalent chromium (Cr(VI)) can easily cross cell membranes, it is subsequently reduced to Cr(III), which then forms stable adducts with biopolymers like DNA and proteins nih.govmdpi.com.

DNA Binding: Cr(III) is the species responsible for forming covalent DNA adducts and DNA-protein crosslinks, which are considered significant genotoxic lesions nih.govnih.gov. The mechanism for the formation of DNA-protein crosslinks (DPCs) by chromium has been elucidated as a multi-step process. It begins with the reduction of any available Cr(VI) to Cr(III), followed by the formation of Cr(III)-DNA adducts. This initial binding is the rate-limiting step, which is then followed by the capture of a protein molecule, resulting in a stable protein-Cr(III)-DNA crosslink nih.gov. The metabolically produced chromium preferentially binds to the guanine (B1146940) base of nucleic acids nih.gov. Studies with various homopolyribonucleotides have shown that the magnitude of chromium and protein binding is significantly higher for poly(G) compared to poly(A), poly(C), or poly(U) nih.gov.

| Step | Description of DNA-Protein Crosslink Formation by Chromium | Source |

| 1 | Intracellular reduction of Cr(VI) to the reactive Cr(III) state. | nih.gov |

| 2 | Formation of Cr(III)-DNA adducts, which is the initial and rate-limiting step. | nih.gov |

| 3 | Subsequent capture of a protein molecule by the DNA-bound Cr(III). | nih.gov |

| 4 | Formation of a stable, ternary protein-Cr(III)-DNA crosslink. | nih.gov |

Protein Binding: Cr(III) readily forms stable coordination complexes with proteins. It shows a preference for binding with specific amino acid residues, including cysteine, histidine, and the negatively charged carboxyl groups of glutamic and aspartic acids nih.gov. In microbial systems, Cr(III) has been reported to interact with cysteine and histidine residues of cellular proteins, leading to the formation of stable complexes that can disrupt normal cellular processes openmedicinalchemistryjournal.comscispace.com.

Polysaccharide Binding: Detailed mechanistic studies on the specific binding interactions between Chromium, pentahydroxy(tetradecanoato)di- and polysaccharides are not extensively documented in the scientific literature. The interaction would likely be governed by the coordination of Cr(III) with hydroxyl or carboxyl groups present on the polysaccharide chains.

Enzyme Modulation and Inhibition Mechanisms (in vitro context)

Chromium ions have been shown to modulate the activity of certain enzymes. The nature of the ligands coordinated to the Cr(III) center can significantly influence these interactions. Given the presence of a tetradecanoate (B1227901) (fatty acid) ligand, interactions with enzymes involved in lipid metabolism are particularly relevant.

In vitro studies on rat liver mitochondria have demonstrated that chromium ions can inhibit the activity of carnitine-palmitoyl transferase 1 (CPT-1) instituteofmineralresearch.org. CPT-1 is a critical enzyme that facilitates the transport of long-chain fatty acids across the outer mitochondrial membrane for subsequent β-oxidation. The research indicated that Cr(III) ions, both alone and in combination with selenium, suppressed CPT-1 activity, thereby inhibiting the transmembrane transport of fatty acids instituteofmineralresearch.org. This suggests a potential for chromium-fatty acid complexes to directly influence lipid metabolic pathways at the enzymatic level.

| Experimental Condition (Healthy Rats) | CPT-1 Activity (nmoles min⁻¹ mg⁻¹) | Source |

| Control | 19.66 ± 1.12 | instituteofmineralresearch.org |

| Chromium (Cr³⁺) alone | 5.55 ± 0.32 | instituteofmineralresearch.org |

| Chromium + Selenium (Se⁴⁺) | 5.29 ± 0.42 | instituteofmineralresearch.org |

| Chromium + Selenium (Se²⁻) | 9.51 ± 0.32 | instituteofmineralresearch.org |

Additionally, studies on the gut microbiome of rats have shown that dietary chromium supplementation can modulate the activity of microbial enzymes nih.gov.

Molecular-Level Interactions in Model Biological Systems (e.g., cellular uptake mechanisms in vitro, non-mammalian systems)

The cellular uptake of chromium is highly dependent on its oxidation state and the chemical form of the compound. Cr(III) generally exhibits poor cellular uptake compared to the more permeable Cr(VI) anion mdpi.comnih.gov. The uptake of Cr(III) is typically considered a passive process, not requiring metabolic energy nih.govfrontiersin.org.

However, the specific ligands attached to the Cr(III) ion can alter its uptake characteristics. For instance, particulate forms of Cr(III) may enter cells via endocytosis mdpi.com. The lipophilic nature of the tetradecanoate ligand in Chromium, pentahydroxy(tetradecanoato)di- could potentially enhance its interaction with and passage across the lipid bilayer of cell membranes, though specific transport mechanisms have not been elucidated.

Studies in non-mammalian systems, such as the yeast Candida intermedia, have shown that the uptake and subcellular distribution of Cr(III) are highly dependent on the specific chromium compound used researchgate.net. This highlights that the ligand shell plays a crucial role in the bioavailability and internal trafficking of the chromium ion. Research demonstrated substantial differences in both the total uptake and the localization of chromium within yeast cells when different Cr(III) compounds were tested researchgate.net.

Role in Non-Human Biological Processes (e.g., plant uptake, microbial interactions)

Plant Uptake: In plants, chromium is considered a non-essential element, and there is no specific transport mechanism for its absorption nih.govresearchgate.net. Cr(III) is taken up from the soil into the roots primarily through a passive mechanism nih.govfrontiersin.org. Its mobility from the roots to the shoots is generally low, leading to its accumulation in root tissues frontiersin.org. The formation of complexes between chromium and organic ligands in the soil can enhance its absorption by plants nih.govfrontiersin.org. Once inside the plant, chromium toxicity can interfere with various metabolic processes and impede the uptake of essential mineral nutrients like iron, calcium, and magnesium by competing for transport pathways or forming insoluble complexes nih.govfrontiersin.org.

| Characteristic | Description | Source |

| Uptake Mechanism | Passive, through cation exchange sites. | nih.govfrontiersin.org |

| Mobility in Plant | Low; primarily retained and accumulated in the roots. | frontiersin.org |

| Effect of Ligands | Formation of organic complexes can increase uptake. | nih.govfrontiersin.org |

| Nutrient Interaction | Can interfere with the uptake of essential minerals (Fe, Ca, Mg, P). | frontiersin.org |

Microbial Interactions: Microorganisms have developed diverse mechanisms for interacting with chromium. These include biosorption to the cell surface, reduction of the more toxic Cr(VI) to the less mobile Cr(III), and active efflux of chromate (B82759) ions researchgate.netnih.gov.

Certain Cr(III) complexes have been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.gov. The proposed mechanism of action involves the complex entering the microbial cell and blocking the metal-binding sites of essential enzymes, thereby disrupting processes like cellular respiration and protein synthesis openmedicinalchemistryjournal.comscispace.com. The increased lipophilicity of a complex can enhance its ability to cross the microbial cell membrane, which is a key factor in its antimicrobial efficacy scispace.com. For example, certain chromium(III) complexes have shown significant inhibitory activity against Staphylococcus aureus and Escherichia coli nih.gov.

Advanced Materials Science and Catalytic Applications Non Clinical

Surface Modification and Coating Technologies

Chromium, pentahydroxy(tetradecanoato)di- and its closely related analogues, commercially known under trade names like Quilon, are extensively utilized for their ability to modify surface properties, imparting characteristics such as water repellency and release functionalities. zaclon.comthieme-connect.com These chromium-fatty acid complexes are typically reactive solutions, often in an isopropanol (B130326) base, that are water-reducible for application. zaclon.com

The primary mechanism involves the chemical reaction of the chromium complex with polar groups present on a substrate's surface. This interaction leads to the formation of a durable, insoluble layer of a polymerized complex that is chemically bonded to the substrate. The long-chain tetradecanoato (myristato) fatty acid component orients away from the surface, creating a hydrophobic barrier. alfachemic.com This molecular orientation is key to its effectiveness in various applications.

Water Repellency:

The hydrophobic nature of the fatty acid chains provides excellent water repellency to a variety of materials. zaclon.comthieme-connect.com This property is leveraged in numerous industrial and consumer applications to protect substrates from moisture.

Release Agents:

The non-polar surface created by the oriented fatty acid chains also functions as an effective release agent, preventing other materials from bonding to the treated surface. zaclon.com This is particularly valuable in food packaging and industrial molding processes.

Film Formation:

The application of these chromium complexes results in the formation of an ultra-thin, durable film on the substrate. alfachemic.com This film, being chemically bonded to the surface, offers long-lasting performance. The process of film formation from such solutions generally involves the evaporation of the solvent, allowing the reactive chromium species to interact with and polymerize on the substrate.

Interactive Table: Applications in Surface Modification

| Application Area | Substrate Examples | Desired Property |

| Food Packaging | Paper, Paperboard | Water Repellency, Grease Resistance, Release Properties wikipedia.org |

| Industrial Manufacturing | Leather, Textiles, Nonwovens | Water Repellency, Stain Resistance thieme-connect.comwikipedia.org |

| Baking | Bakery Pan Liners | Release Properties zaclon.com |

| Pressure-Sensitive Tapes | Release Liners | Release Properties |

Catalysis in Organic Reactions

Chromium compounds, in general, are known for their catalytic activity in a wide range of organic reactions, owing to the variable oxidation states of chromium. Chromium(III) carboxylates, including structures similar to Chromium, pentahydroxy(tetradecanoato)di-, have been identified as effective catalysts in several organic transformations.

Olefin Polymerization:

Chromium-based catalysts are a cornerstone of the polyolefin industry, responsible for a significant portion of global polyethylene (B3416737) production. rsc.orguu.nl While the most common industrial catalysts are supported chromium oxides (Phillips-type catalysts), organochromium compounds and chromium carboxylates also exhibit catalytic activity. wikipedia.orgsamaterials.comresearchgate.net Chromium(III) carboxylates can serve as precursors for active polymerization catalysts. samaterials.com These catalysts can influence the molecular weight distribution and other properties of the resulting polymer. samaterials.com

Photoredox Catalysis and Artificial Photosynthesis:

The application of chromium complexes in photoredox catalysis and artificial photosynthesis is an active area of research. rsc.orgnih.govacs.orgacs.orgscitechdaily.com While specific studies on Chromium, pentahydroxy(tetradecanoato)di- in these fields are limited, the broader class of chromium(III) complexes has shown promise. These applications leverage the ability of chromium to participate in single-electron transfer processes upon photoexcitation. rsc.org In the context of artificial photosynthesis, the goal is to use light energy to drive chemical reactions, such as water splitting or carbon dioxide reduction, and chromium complexes are being investigated for their potential to mediate these transformations. scitechdaily.com

Applications in Functional and Smart Materials

The unique electronic and structural properties of chromium complexes make them candidates for the development of functional and smart materials.

Luminescent Materials:

Energy Storage:

Chromium-based materials are being investigated for various energy storage applications. One area of interest is in redox flow batteries, where the Cr(II)/Cr(III) redox couple can be utilized. researchgate.net Additionally, chromium-based metal-organic frameworks (MOFs) have been synthesized and studied for their potential in hydrogen storage. northeastern.eduuj.ac.za Fatty acids themselves are also being explored as phase change materials for thermal energy storage. mdpi.com The combination of chromium and a fatty acid in a single compound could potentially lead to multifunctional materials for energy applications, although specific research on Chromium, pentahydroxy(tetradecanoato)di- for energy storage is still emerging.

Role in Advanced Chemical Manufacturing Processes

Chromium, pentahydroxy(tetradecanoato)di- and related chromium carboxylates can play important roles in advanced chemical manufacturing, both as precursors to other materials and as functional additives.

Precursors:

Chromium(III) compounds are used as precursors for the synthesis of other chromium-containing materials. For instance, chromium(III) carboxylates can be thermally decomposed to produce chromium(III) oxide (Cr₂O₃), a material with numerous applications, including as a pigment and a catalyst. samaterials.com The use of a specific carboxylate precursor can influence the properties of the resulting oxide.

Additives:

Chromium carboxylates can be used as additives in polymer manufacturing to modify the properties of the final product. mdpi.com For example, they can act as catalysts for reactions within the polymer matrix or influence the degradation and stability of the polymer. mdpi.com In the context of polyethylene, additives are crucial for preventing oxidative degradation during processing and use, and for imparting other desired properties. ecetoc.org

Interactive Table: Roles in Chemical Manufacturing

| Role | Process | Resulting Product/Effect |

| Precursor | Thermal Decomposition | Chromium(III) Oxide |

| Precursor | Catalyst Synthesis | Active Polymerization Catalysts samaterials.com |

| Additive | Polymer Manufacturing | Modified Polymer Properties, Enhanced Stability mdpi.com |

Environmental Chemistry and Fate Excluding Ecotoxicity/human Exposure Toxicity

Environmental Speciation and Transformation Pathways

Chromium, pentahydroxy(tetradecanoato)di-, as a chromium(III) complex, is expected to participate in several speciation and transformation processes upon entering the environment. The central chromium atom exists in the +3 oxidation state, which is its most stable form under typical environmental conditions. epa.govmdpi.com Unlike the highly mobile and toxic hexavalent chromium (Cr(VI)), Cr(III) has a strong tendency to form insoluble hydroxides and oxides, particularly at neutral to alkaline pH. nih.govresearchgate.net

The speciation of this compound in an aqueous environment will be heavily influenced by pH. In acidic conditions, the complex may remain more soluble. However, as the pH increases towards neutral and alkaline conditions, common in many soils and natural waters, the hydroxyl ligands will facilitate the formation of polynuclear chromium(III) hydroxo-bridged complexes. This process can lead to the precipitation of chromium(III) oxyhydroxides, effectively removing the compound from the dissolved phase.

A critical transformation pathway for chromium in the environment is redox chemistry. While the conversion of Cr(III) to Cr(VI) is a significant environmental concern, it requires the presence of strong oxidizing agents like manganese oxides and is generally a slow process under most soil and water conditions. nih.govnih.gov Conversely, any potential oxidation of the tetradecanoato ligand would be a separate process. The primary transformation of the parent compound is likely to be the dissociation of the ligands and the subsequent fate of the Cr(III) ion and the fatty acid.

Key Transformation Pathways:

Hydrolysis and Precipitation: Formation of insoluble Cr(III) hydroxides and oxyhydroxides at neutral to alkaline pH.

Ligand Exchange: Dissociation of tetradecanoato and hydroxyl ligands, influenced by the presence of other competing ligands in the environment.

Redox Transformation: Potential, though generally slow, oxidation of Cr(III) to Cr(VI) in the presence of strong oxidants like manganese oxides. nih.gov

Complexation with Natural Organic Matter (NOM)

Natural organic matter (NOM), ubiquitous in soil and aquatic systems, plays a crucial role in the speciation and mobility of metals, including chromium(III). nih.govacs.org NOM, which includes humic and fulvic acids, is rich in functional groups such as carboxylic and phenolic hydroxyl groups that can act as strong ligands for Cr(III). nih.gov

Upon release into the environment, Chromium, pentahydroxy(tetradecanoato)di- is likely to interact with NOM. The tetradecanoato ligands may be exchanged for the stronger binding sites on the NOM macromolecules. This complexation with NOM can have two opposing effects on the mobility of chromium. On one hand, the formation of soluble Cr(III)-NOM complexes can enhance its transport in water. nih.gov On the other hand, NOM can also be part of the solid phase in soils and sediments, and its complexation with Cr(III) can lead to its immobilization.

The nature of Cr(III)-NOM complexes is pH-dependent. At lower pH (below 5), monomeric Cr(III)-NOM complexes tend to dominate. nih.govacs.org As the pH increases, polynuclear chromium(III) complexes, including dimers and tetramers bridged by hydroxyl groups, become more prevalent. nih.govacs.org This indicates that in circumneutral environments, the interaction of the chromium from the parent compound with NOM will likely result in the formation of these more complex, and often less mobile, structures.

| pH Range | Dominant Cr(III)-NOM Species nih.govacs.org | Implication for Mobility |

| < 5 | Monomeric complexes | Potentially higher mobility |

| > 5 | Polynuclear (dimeric, tetrameric) complexes | Reduced mobility, enhanced sorption |

Sorption and Desorption Mechanisms in Environmental Media

As a Cr(III) complex, it is expected to have a high affinity for sorption to soil and sediment particles. Cr(III) is known to be much less mobile in soils compared to Cr(VI). researchgate.net The sorption of Cr(III) generally increases with increasing pH, which corresponds to the formation of less soluble hydroxide (B78521) species. scispace.com The primary sorption mechanisms for Cr(III) include:

Surface Complexation: The Cr(III) ion can form inner-sphere complexes with functional groups on the surfaces of clay minerals and metal oxides (e.g., iron and aluminum oxides).

Cation Exchange: While less dominant for the highly charged Cr(III) ion, this can play a role, particularly in acidic soils.

Precipitation: As pH increases, the precipitation of chromium hydroxides on particle surfaces is a major mechanism of removal from the solution phase. scispace.com

The presence of the tetradecanoato ligands, being long-chain fatty acids, will impart some hydrophobic character to the molecule. This could lead to partitioning into organic-rich soil horizons. However, the strong affinity of the Cr(III) center for mineral surfaces is likely to be the dominant factor in its sorption behavior.

Desorption of the chromium from soil and sediment particles is generally low, especially once it has formed stable surface complexes or precipitated. This contributes to the long-term retention of Cr(III) in the solid phase of environmental systems.

Biodegradation and Abiotic Degradation Pathways

The degradation of Chromium, pentahydroxy(tetradecanoato)di- in the environment will involve both biotic and abiotic pathways, primarily targeting the organic tetradecanoato ligand.

Biodegradation: The tetradecanoato (myristate) portion of the complex is a fatty acid and is readily biodegradable by a wide range of microorganisms. Bacteria and fungi can utilize fatty acids as a carbon and energy source through the β-oxidation pathway. The rate of biodegradation will depend on various environmental factors such as the presence of suitable microbial populations, oxygen levels, temperature, and nutrient availability. The chromium(III) center itself is not biodegradable but its release from the complex during the degradation of the fatty acid ligand would make it available for other environmental processes like sorption or complexation with NOM. While some bacteria have been shown to reduce the toxic Cr(VI) to Cr(III), the microbial impact on the stable Cr(III) center of this complex is likely to be minimal. nih.gov

Summary of Degradation Pathways:

| Degradation Type | Target Component | Primary Mechanism | Influencing Factors |

| Biodegradation | Tetradecanoato ligand | Microbial β-oxidation | Microbial community, oxygen, temperature, nutrients |

| Abiotic Degradation | Overall complex | Hydrolysis (ligand dissociation) | pH, presence of competing ligands |

Emerging Research Frontiers and Future Perspectives

Integration with Nanomaterials Science

The integration of discrete coordination complexes like Chromium, pentahydroxy(tetradecanoato)di- with nanomaterials science presents a promising frontier. The long hydrocarbon tail of the tetradecanoate (B1227901) ligand imparts significant hydrophobic character, making it an ideal candidate for surface functionalization of inorganic nanoparticles.

Researchers are exploring the use of such long-chain carboxylate ligands to modify the surface of chromium-based nanoparticles, such as chromium(III) oxide (Cr₂O₃) or chromium(III) hydroxide (B78521) (Cr(OH)₃). jocpr.com Green synthesis methods, utilizing plant extracts as reducing and capping agents, have been developed for producing Cr₂O₃ nanoparticles. nih.govmdpi.com The addition of Chromium, pentahydroxy(tetradecanoato)di- or its constituent ligands during or after synthesis could create a passivating layer on these nanoparticles. This organic shell can prevent agglomeration and improve the dispersion of the nanoparticles in non-polar solvents and polymer matrices, creating novel organic-inorganic hybrid materials.

The potential applications of these functionalized nanomaterials are extensive. For instance, chromium hydroxide nanoparticles have been shown to catalyze the thermal decomposition of ammonium (B1175870) perchlorate. The presence of a tetradecanoate surface layer could modulate this catalytic activity by controlling substrate access to the nanoparticle surface. Furthermore, the unique properties of green-synthesized Cr₂O₃ nanoparticles, which exhibit antioxidant and biocompatibility activities, could be enhanced or tailored by surface modification with this complex, opening doors for biomedical applications. nih.gov

Table 1: Potential Applications in Nanomaterials Science

| Research Area | Application of Chromium, pentahydroxy(tetradecanoato)di- | Potential Outcome |

|---|---|---|

| Hybrid Materials | Surface functionalization of Cr₂O₃ or Cr(OH)₃ nanoparticles. | Enhanced dispersion in non-polar media and polymer composites. |

| Catalysis | Modification of catalytic nanoparticle surfaces. | Tunable catalytic activity and selectivity. |

| Biomedical | Capping agent for biocompatible nanoparticles. | Improved stability and targeted delivery of nanoparticle-based agents. |

Advanced Spectroscopic Techniques for In Situ Studies

Understanding the formation, stability, and reactivity of Chromium, pentahydroxy(tetradecanoato)di- requires sophisticated analytical techniques that can probe the complex in its native environment. Advanced in situ spectroscopic methods are critical for gaining real-time insights into its chemical behavior.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy : This surface-sensitive technique is ideal for studying the coordination of the tetradecanoate ligand onto chromium centers. By flowing solutions over a crystal surface coated with a model chromium hydroxide film, researchers can monitor the vibrational modes of the carboxylate group as it binds, providing direct evidence of the coordination mechanism and kinetics. acs.org

Raman Spectroscopy : In situ Raman spectroscopy can be employed to study the complex under conditions of high temperature and pressure, such as in hydrothermal synthesis. This method can identify the various chromium oxide and hydroxide species that form, offering a window into the corrosion and passivation processes that are fundamental to the stability of chromium-based materials. nist.gov

Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy : Given the paramagnetic nature of Cr(III), specialized NMR techniques are invaluable. Studies using (²)H NMR on related chromium carboxylate systems have successfully elucidated the complex mechanisms of formation, revealing the involvement of dinuclear intermediates. nih.gov Applying similar techniques to the tetradecanoate system could map the pathway from mononuclear precursors like [Cr(H₂O)₆]³⁺ to the final dinuclear, pentahydroxy-bridged structure.

These advanced methods provide a molecular-level picture of the complex's dynamics, moving beyond the static information provided by traditional characterization techniques.

Development of Novel Synthetic Strategies

The rational synthesis of specific polynuclear chromium carboxylates remains a significant challenge due to the kinetic inertness of the Cr(III) ion and its tendency to form complex mixtures of olated species in aqueous solution. nih.gov Future research will focus on developing novel synthetic strategies that offer precise control over the structure of complexes like Chromium, pentahydroxy(tetradecanoato)di-.

One promising approach involves the controlled hydrolysis of chromium salts (e.g., chromium(III) chloride or nitrate) in the presence of tetradecanoic acid or its alkali salt. This strategy is inspired by the synthesis of other polynuclear hydroxo-carboxylato chromium clusters, such as the cyclic octanuclear complex [Cr₈(OH)₁₂(OAc)₁₂], which is formed by refluxing "basic" chromium acetate (B1210297). nih.gov By carefully controlling parameters such as pH, temperature, solvent system, and reactant stoichiometry, it may be possible to favor the formation of the desired dinuclear species over other oligomers.

Other modern synthetic methods could also be adapted:

Solvothermal Synthesis : Performing the reaction in a closed system at elevated temperatures and pressures can promote the crystallization of specific, thermodynamically stable products that may not be accessible under ambient conditions.

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and, in some cases, lead to different product distributions compared to conventional heating, potentially offering a rapid route to the target complex.

Precursor-Based Routes : The use of pre-formed chromium clusters as starting materials can provide better control over the final structure. For instance, reacting a well-defined dinuclear or trinuclear chromium hydroxo core with tetradecanoic acid could lead to a ligand-exchange reaction that yields the desired product with high selectivity. chemmethod.com

Predictive Modeling for Rational Design of New Complexes

Computational chemistry provides powerful tools for understanding the structure and properties of chromium complexes, enabling the rational design of new materials before their synthesis. researchgate.net Density Functional Theory (DFT) and other modeling techniques can be applied to Chromium, pentahydroxy(tetradecanoato)di- to predict key characteristics.

Table 2: Computationally Accessible Properties and Their Significance

| Predicted Property | Computational Method | Significance for Rational Design |

|---|---|---|

| Geometric Structure | Geometry Optimization (DFT) | Predicts bond lengths, bond angles, and overall conformation. |

| Electronic Properties | Molecular Orbital Analysis | Elucidates the nature of metal-ligand bonding and predicts redox potentials. |

| Spectroscopic Signatures | Time-Dependent DFT (TD-DFT) | Simulates UV-Vis, IR, and Raman spectra to aid in experimental characterization. researchgate.net |

| Thermodynamic Stability | Enthalpy/Free Energy Calculations | Compares the stability of different isomers and predicts reaction favorability. researchgate.net |

| Magnetic Coupling | Broken-Symmetry DFT | Calculates the exchange coupling constant (J) between Cr(III) centers to predict magnetic behavior. researchgate.net |

By modeling this system, researchers can systematically investigate how changes to the molecular structure would affect its properties. For example, predictive modeling could explore how substituting the tetradecanoate ligand with other fatty acids (e.g., stearate (B1226849) or oleate) would alter the complex's solubility, thermal stability, and self-assembly behavior. Similarly, replacing the bridging hydroxo ligands with other groups could be modeled to tune the magnetic interactions between the chromium centers. This in silico approach accelerates the discovery process, guiding synthetic chemists toward the most promising molecular targets.

Addressing Fundamental Questions in Chromium(III) Coordination Chemistry

The study of specific molecules like Chromium, pentahydroxy(tetradecanoato)di- provides valuable insights into long-standing fundamental questions in the coordination chemistry of Cr(III).

One central theme is the mechanism of olation—the process by which aqua-coordinated metal ions polymerize via the formation of hydroxo- and oxo-bridges. The competition between this process and coordination by other ligands, such as carboxylates, dictates the final product. Investigating the conditions that lead to the formation of a dinuclear, pentahydroxy-bridged structure provides data points for building more comprehensive models of chromium hydrolysis and polymerization. nih.govacs.org

Finally, the kinetic inertness of the Cr(III) ion makes ligand exchange reactions slow. Studying the formation and reactivity of this complex can provide quantitative data on reaction rates and mechanisms, furthering the understanding of what controls reactivity at d³ metal centers. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Chromium, pentahydroxy(tetradecanoato)di-?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using chromium precursors (e.g., chromium halides or carboxylates) with tetradecanoic acid derivatives under controlled pH and temperature. Solvents like tetrahydrofuran (THF) and bases such as triethylamine (Et₃N) are employed to deprotonate the carboxylic acid and facilitate coordination . Reaction progress can be monitored via thin-layer chromatography (TLC) or spectroscopic methods.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining the coordination geometry and ligand arrangement. For amorphous or poorly crystalline samples, Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate binding modes (bridging vs. chelating), while nuclear magnetic resonance (NMR) spectroscopy (¹³C, ¹H) resolves proton environments and ligand dynamics . Elemental analysis confirms stoichiometry.